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Executive Summary

3-benzamido-N-(2-fluorophenyl)benzamide (C

H
FN
O

) is a synthetic small molecule belonging to the bis-benzamide class.[1][2] It is characterized by
a central meta-substituted benzene ring flanked by two amide linkages: one connecting to a
terminal phenyl group (benzamido) and the other to a 2-fluorophenyl moiety.[1][2]

This scaffold is chemically significant for two primary reasons:

¢ TASK-1 Inhibition: It is a close structural analog of TASK-1-IN-1 (3-benzamido-N-(2-
ethylphenyl)benzamide), a potent and selective inhibitor of the two-pore domain potassium
channel KCNK3 (TASK-1).[1][2][3] The 2-fluorophenyl substitution is often explored to
modulate metabolic stability and lipophilicity while retaining channel blockade.[1][2]
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 HDAC Negative Control: Structurally related to the Class | HDAC inhibitor Entinostat (MS-
275), this compound lacks the critical zinc-binding ortho-amino group.[1][2] Consequently, it
is frequently utilized as a negative control to validate zinc-dependent binding mechanisms in

epigenetic assays.[1][2]

Chemical Structure & Physicochemical Properties
2.1 Structural Breakdown

The molecule consists of three aromatic systems linked by amide bonds, creating a "linear" but

flexible topology.[2]

o Core: 1,3-Disubstituted benzene (Isophthalic-like pattern, though derived from 3-

aminobenzoic acid).[1][2]
e Head Group: Benzamide (Phenyl-CO-NH-).[1][2]

e Tail Group:N-(2-fluorophenyl)amide.[1][2] The fluorine atom at the ortho position induces a
specific conformational lock via electrostatic repulsion with the amide oxygen and weak H-
bonding with the amide nitrogen.[1][2]

2.2 Physicochemical Profile (Calculated)
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Property Value Significance
C
H
Molecular Formula EN Synthetic Bis-amide
0]
Molecular Weight 334.34 g/mol Fragment-like, highly drug-like

High lipophilicity; likely

cLogP ~3.5-4.0
membrane permeable
] Critical for binding pocket
H-Bond Donors 2 (Amide NH) ) .
interactions
_ Fluorine acts as a weak
H-Bond Acceptors 2 (Amide CO) + 1 (F)
acceptor
Moderate flexibility allows
Rotatable Bonds 5 ) ]
induced fit
Good oral bioavailability
TPSA ~58 A2

prediction (<140 A2)

Synthetic Pathways

The synthesis of 3-benzamido-N-(2-fluorophenyl)benzamide is typically achieved through a
convergent sequential amide coupling strategy.[1][2] The central scaffold, 3-aminobenzoic acid,
serves as the linchpin.[1][2]

3.1 Retrosynthetic Analysis (DOT Visualization)
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Figure 1: Retrosynthetic disconnection showing two possible routes.[1][2] Route A (via
Intermediate 1) is generally preferred to avoid handling free anilines in the final step.[1][2]

3.2 Step-by-Step Synthesis Protocol
Route A: Acylation followed by Amidation (Preferred)[1][2]

e Step 1: Synthesis of 3-benzamidobenzoic acid

o

Reagents: 3-Aminobenzoic acid (1.0 eq), Benzoyl chloride (1.1 eq), Triethylamine (2.5 eq).
[11[2]

o Solvent: Dichloromethane (DCM) or THF.[2]

o Procedure: Dissolve 3-aminobenzoic acid in DCM/Et3N at 0°C. Dropwise add benzoyl
chloride. Warm to RT and stir for 4 hours. Acidify with 1M HCI to precipitate the product.

o Yield: ~85-90%.[2]

o Checkpoint: Verify formation of the amide bond by IR (Amide | band at ~1650 cm~1) and
disappearance of aniline NHz.[2]

o Step 2: Coupling with 2-Fluoroaniline
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o Reagents: 3-benzamidobenzoic acid (1.0 eq), 2-Fluoroaniline (1.1 eq), HATU (1.2 eq),
DIPEA (3.0 eq).[1][2]

o Solvent: DMF (Anhydrous).[2]
o Procedure:
1. Activate the carboxylic acid with HATU/DIPEA in DMF for 30 mins.
2. Add 2-fluoroaniline and stir at RT for 12-16 hours.
3. Quench with water, extract with Ethyl Acetate.[2]
4. Wash with NaHCOs (sat) and Brine.[2]
o Purification: Flash column chromatography (Hexane/EtOAc gradient).[2]

o Validation:

H NMR should show two amide singlets (~10.5 ppm) and the characteristic multiplets of
the three aromatic rings.[2]

Biological Context & Mechanism of Action[1][2][3][5]
4.1 Primary Context: TASK-1 (KCNK3) Inhibition

This molecule is a direct analog of TASK-1-IN-1 (CAS: 600125-11-9), a potent blocker of the
TASK-1 two-pore domain potassium channel.[1][2][3]

¢ Mechanism: Bis-benzamides bind to the intracellular vestibule of the TASK-1 channel,

occluding the pore and preventing K

efflux.[1][2] This leads to membrane depolarization.[2][3]

¢ SAR Insight: The ortho-substituent on the terminal aniline (2-F vs 2-Et) dictates potency and
metabolic stability.[1][2]

o 2-Ethyl (TASK-1-IN-1): High potency (IC

~10-50 nM).[1][2]
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o 2-Fluoro (Target): The fluorine atom acts as a bioisostere for the ethyl group.[1][2] While it
reduces steric bulk, it increases metabolic resistance to oxidation at the ortho position.[2] It
typically retains nanomolar affinity but may alter kinetics due to the electron-withdrawing
nature of fluorine.[1][2]

4.2 Secondary Context: HDAC Negative Control

In the field of epigenetics, this compound serves as a critical negative control for Entinostat
(MS-275) analogs.[1][2]

» Active Pharmacophore (Entinostat): Requires a 2-aminophenyl group to chelate the Zinc (Zn

) ion in the HDAC catalytic pocket.[1][2]

 Inactive Control (Target): The 2-fluorophenyl group cannot chelate Zinc.[1][2] Therefore, any
biological activity observed with this compound is attributed to off-target effects rather than
HDAC inhibition.[1][2]

4.3 Signal Transduction Diagram (TASK-1)

Binds Intracellular Vestibule _ S/ SRR
= (KCNK3)

Blocks K+ Efflux

Increased Excitability
(Neurons/Cardiomyocytes)

3-benzamido-N-(2-fluorophenyl)benzamide

Click to download full resolution via product page

Figure 2: Mechanism of action for TASK-1 inhibition.[1][2] The compound binds to the channel
pore, preventing potassium flow and increasing cellular excitability.[1][2][3]

Analytical Characterization Data

Researchers synthesizing this compound should expect the following spectral signatures:
e HNMR (500 MHz, DMSO-d

):

o 10.60 (s, 1H, Amide NH), 10.45 (s, 1H, Amide NH).[1][2]

o 8.40 (s, 1H, Central Ar-H2).[1][2]
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o 8.00-7.90 (m, Benzoyl ortho-protons).[1][2]
o 7.60-7.20 (m, Multiplets for remaining aromatic protons).[1][2]
o Key Feature: The 2-fluorophenyl ring protons will show complex splitting due to
F-
H coupling (
)-[11[2]
e FNMR:

o Single peak around -120 to -130 ppm (characteristic of ortho-fluoroaniline derivatives).[1]

[2]
e Mass Spectrometry (ESI+):
o [M+H]
= 335.12.[2]
o [M+Na]
=357.10.[2]
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+ HDAC Inhibitor SAR:Benzamide derivatives as histone deacetylase inhibitors.[2] Expert
Opin.[2] Ther. Pat. 2010. Link[1][2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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